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Introduction

The kinetic resolution of racemic terminal epoxides is a cornerstone of asymmetric synthesis,
providing access to enantiopure epoxides and 1,2-diols, which are versatile chiral building
blocks in the pharmaceutical and fine chemical industries. A highly effective method for this
transformation is the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(lll)
complexes. These catalysts, pioneered by Jacobsen and others, exhibit remarkable
enantioselectivity and broad substrate scope. The chirality of the catalyst is derived from a C2-
symmetric diamine backbone incorporated into the salen ligand. While (1R,2R)-(-)-1,2-
diaminocyclohexane is the most commonly employed diamine, (+)-1,2-
diphenylethylenediamine also serves as a valuable chiral precursor for these catalysts. This
document provides a detailed overview of the application of (+)-1,2-diphenylethylenediamine-
derived (salen)Co(lll) catalysts in the hydrolytic kinetic resolution of terminal epoxides,
including experimental protocols and performance data.

The HKR process involves the enantioselective ring-opening of a racemic epoxide with water.
One enantiomer of the epoxide is rapidly hydrolyzed to the corresponding 1,2-diol, while the
other enantiomer remains largely unreacted. This allows for the separation of the highly
enantioenriched epoxide and diol. The reaction is operationally simple, often requiring low
catalyst loadings (0.2—2.0 mol%) and utilizing water as an inexpensive and environmentally
benign reagent.[1][2]
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Catalytic Cycle and Mechanism

The mechanism of the hydrolytic kinetic resolution catalyzed by (salen)Co(lll) complexes is
understood to be a cooperative, bimetallic process.[3][4] The reaction is second-order with
respect to the catalyst concentration. In the active catalytic cycle, one molecule of the
(salen)Co(lll) complex acts as a Lewis acid, activating the epoxide by coordination. A second
(salen)Co(lll) complex, in its hydroxide form, delivers the nucleophile (hydroxide) to the
activated epoxide, leading to the ring-opening. This bimetallic transition state assembly is key
to the high enantioselectivity of the reaction. The stereochemistry of the chiral diamine in both
interacting catalyst molecules must match for efficient catalysis to occur.[5]
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Caption: Catalytic cycle for the hydrolytic kinetic resolution of epoxides.

Experimental Protocols
Protocol 1: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-
butylsalicylidene)-1,2-diphenylethylenediamine
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This protocol describes the synthesis of the salen ligand derived from (+)-1,2-
diphenylethylenediamine.

Materials:

¢ (R,R)-(+)-1,2-Diphenylethylenediamine
o 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
» Ethanol, absolute

Procedure:

In a round-bottom flask, dissolve (R,R)-(+)-1,2-diphenylethylenediamine (1.0 eq) in
absolute ethanol.

e In a separate flask, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.05 eq) in absolute
ethanol with gentle heating.

e Slowly add the aldehyde solution to the diamine solution with stirring. A yellow precipitate
should form.

e Heat the mixture to reflux for 1-2 hours.

o Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-
butylsalicylidene)-1,2-diphenylethylenediaminocobalt(ll)

Materials:
e (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-diphenylethylenediamine (from Protocol 1)
o Cobalt(ll) acetate tetrahydrate

e Toluene
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e Methanol
Procedure:

o Add the salen ligand (1.0 eq) to a round-bottom flask under an inert atmosphere (e.g., argon
or nitrogen).

o Add toluene to the flask and heat the mixture to a gentle reflux to dissolve the ligand.

» In a separate flask, dissolve cobalt(ll) acetate tetrahydrate (1.1 eq) in methanol with gentle
warming.

o Add the cobalt acetate solution to the hot ligand solution. The color should change to a deep
red/orange.

o Reflux the mixture for 1-2 hours.
e Remove the solvent under reduced pressure.

e The resulting solid can be purified by recrystallization if necessary, but is often used directly
in the next step.

Protocol 3: Hydrolytic Kinetic Resolution of Propylene
Oxide

This protocol outlines a general procedure for the HKR of a terminal epoxide using the
prepared catalyst.

Materials:

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-diphenylethylenediaminocobalt(ll)

Acetic acid

Racemic propylene oxide

Water, deionized
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e Dichloromethane (optional, for extraction)
Procedure:

o Catalyst Activation: To a flask containing the Co(ll) salen complex (0.025-0.5 mol%), add a
minimal amount of a suitable solvent like toluene or dichloromethane, or proceed neat. Add
acetic acid (2 eq relative to Co) and stir the mixture in an open atmosphere for 30 minutes.
The color will change from orange to dark brown, indicating the oxidation of Co(ll) to Co(lll).
Remove any solvent under reduced pressure.

» Kinetic Resolution: Cool the activated catalyst to 0 °C. Add the racemic propylene oxide (1.0
eq).

o Add deionized water (0.55 eq) dropwise with vigorous stirring.

 Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress
of the reaction can be monitored by GC or TLC.

e Work-up and Isolation: Upon completion (ideally around 50% conversion), the unreacted,
enantioenriched propylene oxide can be isolated by distillation directly from the reaction
mixture due to its low boiling point. The diol product can be extracted with a suitable solvent.
The catalyst can often be recovered by precipitation and filtration.[1]
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Caption: General experimental workflow for HKR of epoxides.

Performance Data

While the catalyst derived from 1,2-diaminocyclohexane is more extensively studied, studies
have shown that salen complexes derived from 1,2-diphenylethylenediamine are also effective.
However, in direct comparisons for some macrocyclic catalyst systems, the 1,2-
cyclohexanediamine backbone has been reported to provide superior enantioselectivity.[6] The
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following tables summarize representative data for the hydrolytic kinetic resolution of various
terminal epoxides using the highly efficient (R,R)-1,2-diaminocyclohexane-derived catalyst,
which serves as a benchmark for this chemistry.

Table 1: Hydrolytic Kinetic Resolution of Aliphatic Epoxides[1]

Catalyst Yield (%) of
Entry Epoxide Loading Time (h) Epoxide (>99%
(mol%) ee)
1 Propylene oxide 0.2 12 45
2 1,2-Epoxybutane 0.2 14 44
1,2-
3 0.2 16 43
Epoxyhexane
Isobutylene
4 . 2.0 18 40
oxide

Table 2: Hydrolytic Kinetic Resolution of Functionalized Epoxides[1][7]

Catalyst Yield (%) of
Entry Epoxide Loading Time (h) Epoxide (>99%
(mol%) ee)
1 Epichlorohydrin 0.4 16 45
2 Glycidyl butyrate 0.8 18 43
3 Styrene oxide 0.4 12 42
Allyl glycidyl
4 v geidy 0.4 14 44
ether
Conclusion

The use of chiral (salen)Co(lll) complexes for the hydrolytic kinetic resolution of terminal
epoxides is a powerful and practical method for the synthesis of enantioenriched chiral building
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blocks. While the most common catalyst is derived from 1,2-diaminocyclohexane, (+)-1,2-
diphenylethylenediamine represents a viable alternative for the synthesis of the chiral salen
ligand. The operational simplicity, low catalyst loadings, and high enantioselectivities make this
a highly attractive methodology for both academic research and industrial applications. Further
optimization of reaction conditions and catalyst structure using the 1,2-
diphenylethylenediamine backbone may lead to even more efficient and selective systems for
specific substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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